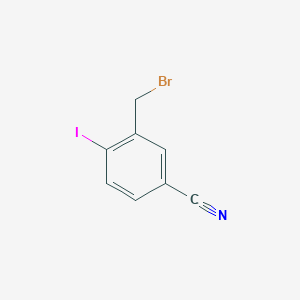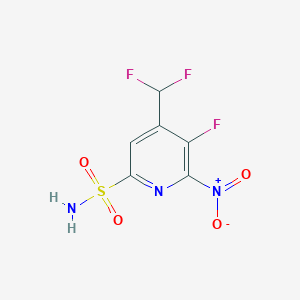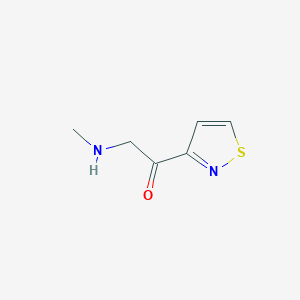
2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the methylamino group. One common method might include the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions would introduce the ethanone and methylamino groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, affecting various biochemical pathways. The methylamino group might enhance its binding affinity or specificity for certain targets.
類似化合物との比較
Similar Compounds
2-Amino-1-(1,2-thiazol-3-yl)ethan-1-one: Lacks the methyl group, which might affect its reactivity and biological activity.
2-(Dimethylamino)-1-(1,2-thiazol-3-yl)ethan-1-one: Contains an additional methyl group, potentially altering its properties.
Uniqueness
2-(Methylamino)-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of both the thiazole ring and the methylamino group provides a distinctive set of properties that can be exploited in various applications.
特性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
2-(methylamino)-1-(1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-7-4-6(9)5-2-3-10-8-5/h2-3,7H,4H2,1H3 |
InChIキー |
HPVGTOAGBBUNRV-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=NSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
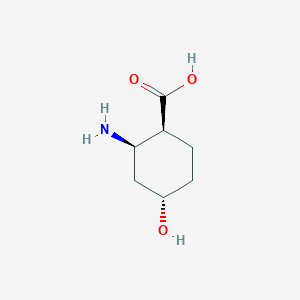
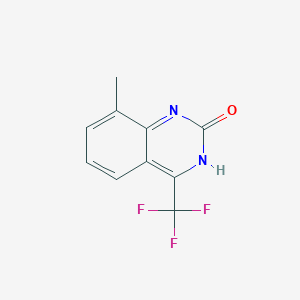
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
